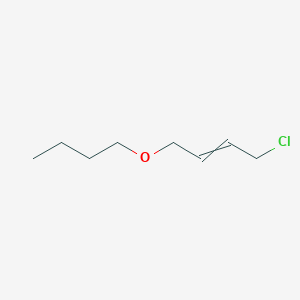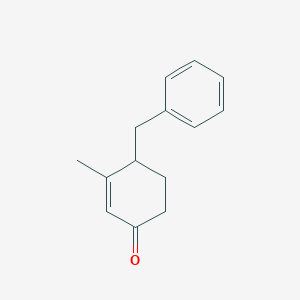
4-Benzyl-3-methylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-3-methylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a benzyl group, a methyl group, and a cyclohexenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Benzyl-3-methylcyclohex-2-en-1-one can be synthesized through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis and decarboxylation of a 4-carbetoxy derivative.
Oxidation: The oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-3-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at various positions on the cyclohexenone ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in acetic acid.
Reducing Agents: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different ketones or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Benzyl-3-methylcyclohex-2-en-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Benzyl-3-methylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the benzyl and methyl groups, which can affect its binding to enzymes and other proteins. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-cyclohexen-1-one: A similar compound with a methyl group and a cyclohexenone ring.
4-Methylcyclohex-3-en-1-one: Another similar compound with a methyl group and a cyclohexenone ring.
Eigenschaften
CAS-Nummer |
169693-29-2 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
4-benzyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |
InChI-Schlüssel |
JUEAEVXCRYIKQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)CCC1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
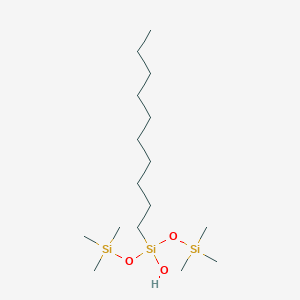
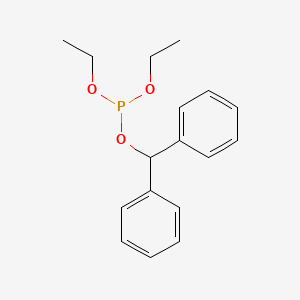
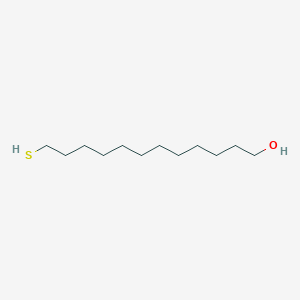
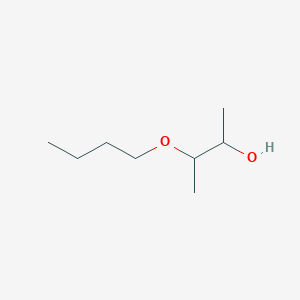
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

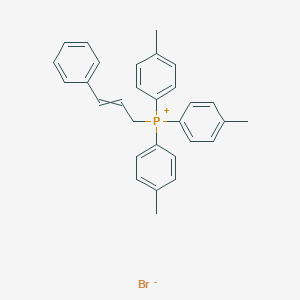
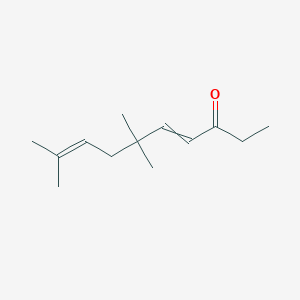
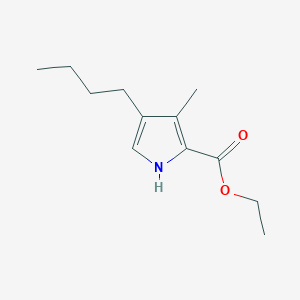
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)

![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
